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Compound of Interest

Compound Name: 6-Formyl-isoophiopogonanone B

Cat. No.: B14081386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

naturally occurring isoophiopogonanone analogs related to 6-Formyl-isoophiopogonanone
B. While comprehensive synthetic SAR studies on 6-Formyl-isoophiopogonanone B are not

readily available in the current literature, this document synthesizes findings from studies on

closely related homoisoflavonoids isolated from Ophiopogon japonicus. The data presented

here offers insights into how structural modifications on the isoophiopogonanone scaffold

influence biological activity, particularly tyrosinase inhibition.

Structural Comparison of Isoophiopogonanone
Analogs
The core structure of the compounds discussed is the isoophiopogonanone scaffold, a type of

homoisoflavonoid. Variations in substituents on the A, B, and C rings of this scaffold lead to

differences in their biological profiles. The table below compares the structures of 6-Formyl-
isoophiopogonanone B with its analogs, Methylophiopogonanone A (MO-A) and

Methylophiopogonanone B (MO-B), for which quantitative biological data has been reported.
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Compound R1 R2 R3 R4 (B-ring)

Biological
Activity
(Tyrosinase
Inhibition
IC50)

6-Formyl-

isoophiopogo

nanone B

CHO H OCH3

3',4'-

methylenedio

xy

Data not

available

Methylophiop

ogonanone A

(MO-A)

CH3 OH OCH3

3',4'-

methylenedio

xy

(10.87 ±

0.25) x 10⁻⁵

mol L⁻¹[1]

Methylophiop

ogonanone B

(MO-B)

CH3 OH OCH3 4'-methoxy

(18.76 ±

0.14) x 10⁻⁵

mol L⁻¹[1]

Key Observations:

Influence of the B-ring: The primary structural difference between MO-A and MO-B lies in the

substitution pattern of the B-ring. MO-A possesses a 3',4'-methylenedioxy group, whereas

MO-B has a 4'-methoxy group. The higher potency of MO-A suggests that the

methylenedioxy bridge may contribute to a more favorable interaction with the active site of

tyrosinase.[1]

Role of the Formyl Group: While no direct activity data for 6-Formyl-isoophiopogonanone
B is available, its structure differs from MO-A and MO-B at the R1 position (formyl vs. methyl

group). The electron-withdrawing nature of the formyl group compared to the electron-

donating methyl group could significantly impact the electronic distribution of the A-ring and,

consequently, its binding affinity and reactivity. Further studies are required to elucidate the

specific contribution of the 6-formyl group to the biological activity.

Experimental Protocols
The following is a summary of the experimental methodology used to determine the tyrosinase

inhibitory activity of Methylophiopogonanone A and B, as described in the cited literature.[1]
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Tyrosinase Inhibition Assay:

Enzyme and Substrate: Mushroom tyrosinase and L-DOPA were used as the enzyme and

substrate, respectively.

Procedure: The assay was performed in a phosphate buffer (pH 6.8). A solution of

mushroom tyrosinase was pre-incubated with the test compounds (MO-A or MO-B) at

various concentrations. The reaction was initiated by the addition of L-DOPA.

Measurement: The formation of dopachrome was monitored by measuring the absorbance at

475 nm using a spectrophotometer.

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity

(IC50) was calculated from the dose-response curves.

Visualizing the Isoophiopogonanone Scaffold
The following diagrams illustrate the general chemical structure of the isoophiopogonanone

scaffold and highlight the key positions for substitution that influence biological activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14081386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Isoophiopogonanone Structure

Key Substitution Points

Scaffold

R1 (e.g., CHO, CH3)

R2 (e.g., H, OH)

R3 (e.g., OCH3)

R4 (B-ring substitutions)

Click to download full resolution via product page

Caption: General structure of the isoophiopogonanone scaffold.

Note: Due to limitations in rendering complex chemical structures directly in DOT language, a

placeholder image is referenced. The diagram conceptually outlines the core structure and key

variable positions.
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Isoophiopogonanone Scaffold

B-ring Substitution A-ring Substitution (R1)

Tyrosinase Inhibition

Methylenedioxy > Methoxy Formyl vs. Methyl
(Effect to be determined)
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Caption: Logical flow of structure-activity relationships.

Conclusion and Future Directions
The preliminary analysis of naturally occurring isoophiopogonanone analogs suggests that

substitutions on both the A and B rings of the scaffold play a crucial role in modulating their

tyrosinase inhibitory activity. Specifically, a 3',4'-methylenedioxy group on the B-ring appears to

be more favorable for activity than a 4'-methoxy group.

To establish a comprehensive structure-activity relationship for 6-Formyl-
isoophiopogonanone B, further research is warranted. A systematic synthetic approach to

generate a library of analogs with modifications at the 6-position (formyl group) and other key

positions on the isoophiopogonanone core is essential. The biological evaluation of these

synthetic derivatives will provide a more complete understanding of the pharmacophore and

enable the rational design of more potent and selective inhibitors for potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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